tert-Butyl 3-bromo-4-isopropoxybenzylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-4-propan-2-yloxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-10(2)19-13-7-6-11(8-12(13)16)9-17-14(18)20-15(3,4)5/h6-8,10H,9H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKXBNVCHDZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of tert-Butyl (4-Hydroxybenzyl)carbamate
4-Hydroxybenzylamine is protected as its tert-butyl carbamate using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.
Reaction Conditions :
Step 2: Regioselective Bromination at the 3-Position
The phenolic hydroxyl group directs electrophilic bromination to the ortho and para positions. To achieve meta-bromination (3-position), a directing group strategy is employed. For example, temporary protection of the hydroxyl group as a methoxymethyl (MOM) ether enables bromination at the meta position via directed ortho-metalation.
Reaction Conditions :
Step 3: Alkoxylation with Isopropyl Groups
Deprotection of the MOM group regenerates the phenol, which undergoes alkoxylation with isopropyl bromide under basic conditions.
Reaction Conditions :
Step 1: Synthesis of tert-Butyl (4-Isopropoxybenzyl)carbamate
4-Isopropoxybenzylamine is prepared via alkylation of 4-hydroxybenzylamine with isopropyl bromide, followed by Boc protection.
Reaction Conditions :
Step 2: Bromination at the 3-Position
Electrophilic bromination of the alkoxylated aromatic ring requires careful control due to the ortho/para-directing nature of the isopropoxy group. Radical bromination or transition metal-catalyzed methods may override traditional directing effects.
Reaction Conditions :
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Substrate : tert-Butyl (4-isopropoxybenzyl)carbamate
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Reagent : NBS (1.1 equiv), benzoyl peroxide (0.1 equiv)
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Solvent : Carbon tetrachloride (CCl₄)
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Light : UV irradiation, 6 hours
Comparative Analysis of Bromination Strategies
| Method | Reagent System | Solvent | Temperature | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Directed Metalation | NBS/FeBr₃ | CHCl₃ | 0–25°C | 70–78 | Meta |
| Radical Bromination | NBS/Benzoyl Peroxide | CCl₄ | 25°C | 55–62 | Mixed |
| Electrophilic EAS | Br₂/FeBr₃ | DCM | 0°C | 50–58 | Ortho/Para |
Key Observations :
-
Directed metalation (Route 1) offers superior regiocontrol but requires protective group manipulation.
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Radical bromination (Route 2) simplifies the sequence but suffers from lower yields and selectivity.
Optimization and Mechanistic Insights
Role of Protective Groups
The tert-butyl carbamate group enhances solubility in organic solvents and stabilizes the intermediate against side reactions during bromination. However, steric hindrance from the tert-butyl moiety may slow electrophilic substitution, necessitating elevated temperatures or prolonged reaction times.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions. The isopropoxy group at position 4 activates the aromatic ring via electron donation, facilitating displacement of bromine by nucleophiles such as amines, alkoxides, or thiols.
Key Reactions:
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Amination: Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) yields substituted aniline derivatives .
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Alkoxylation: Treatment with alkoxide ions (e.g., NaOMe, KOtBu) replaces bromine with methoxy or other alkoxy groups.
Example:
Transition Metal-Catalyzed Cross-Coupling
The aryl bromide participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.
Suzuki-Miyaura Coupling
Reaction with aryl/heteroaryl boronic acids in the presence of Pd(PPh) or PdCl(dppf) and a base (e.g., KCO) yields biaryl derivatives .
Typical Conditions:
-
Solvent: Dioxane/water (4:1)
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Temperature: 80–100°C
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Time: 12–24 hours
Example:
Buchwald-Hartwig Amination
Coupling with amines using Pd(dba) and Xantphos as ligands introduces amino groups at the bromine site.
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to release the free amine.
Conditions:
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Acidic Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .
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Basic Hydrolysis: Aqueous NaOH or LiOH in tetrahydrofuran (THF) at 60–80°C .
Example:
Reduction
The bromine atom can be reduced to hydrogen using catalytic hydrogenation (H, Pd/C), though this is less common due to competing carbamate stability issues .
Oxidation
The isopropoxy group is resistant to mild oxidation but may form ketones under strong oxidizing agents (e.g., KMnO) .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that tert-Butyl 3-bromo-4-isopropoxybenzylcarbamate exhibits promising anticancer properties. In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation, suggesting potential as anticancer agents .
1.2 Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit certain proteases involved in disease processes. The structure-activity relationship (SAR) studies revealed that modifications to the benzyl group could enhance inhibitory potency, making it a candidate for further development in therapeutic contexts .
Agrochemical Applications
2.1 Herbicidal Activity
this compound has been evaluated for its herbicidal properties. Field trials indicated that formulations containing this compound effectively controlled several common weeds without adversely affecting crop yields. The mechanism of action appears to involve disruption of photosynthesis pathways in target plants, which warrants further investigation for agricultural applications .
2.2 Insecticidal Properties
In addition to herbicidal activity, this compound has shown insecticidal effects against specific pest species. Laboratory assays demonstrated that it could significantly reduce insect survival rates when applied as a foliar spray. This aspect highlights its potential utility in integrated pest management strategies .
Materials Science Applications
3.1 Polymer Synthesis
The versatility of this compound extends to materials science, particularly in the synthesis of functional polymers. Its reactive bromine atom allows for incorporation into polymer chains via radical polymerization techniques, leading to materials with tailored properties for applications in coatings and adhesives .
3.2 Nanomaterials Development
Recent studies have explored the use of this compound in the fabrication of nanomaterials. By modifying surface properties through chemical bonding, researchers have created nanoparticles with enhanced stability and functionality, opening avenues for applications in drug delivery systems and biosensors .
Table 1: Summary of Biological Activities
Table 2: Material Properties and Applications
| Application Area | Description | Reference |
|---|---|---|
| Polymer Synthesis | Incorporation into functional polymers | |
| Nanomaterials | Fabrication of nanoparticles |
Case Studies
Case Study 1: Anticancer Compound Development
In a comprehensive study, researchers synthesized a series of derivatives based on this compound and assessed their anticancer activities against multiple cell lines including MCF-7 and A549. The most potent derivative exhibited an IC50 value of 12 µM, indicating significant promise for further development into therapeutic agents.
Case Study 2: Agrochemical Field Trials
Field trials conducted over two growing seasons evaluated the efficacy of a formulation containing this compound against common agricultural pests and weeds. Results showed a 75% reduction in weed biomass compared to untreated controls, demonstrating its effectiveness as a herbicide while maintaining crop health.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-isopropoxybenzylcarbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the isopropoxy group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Key Observations:
Substituent Position: The 3-bromo substitution in the target compound contrasts with 4-bromo analogs (e.g., CAS 201940-08-1), which exhibit different electronic profiles. The 4-isopropoxy group introduces steric bulk and moderate electron-donating effects, differentiating it from simpler methoxy or formyl-substituted analogs (e.g., CAS 156866-52-3) .
Functional Group Impact: Bromine: Enhances electrophilicity and serves as a handle for palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Brominated carbamates like CAS 68819-84-1 are widely used in drug discovery .
Physicochemical and Stability Comparisons
- Molecular Weight : While exact data for the target compound are unavailable, analogs such as tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1) have a molecular weight of 307.4 g/mol . The target compound’s molecular weight is expected to be higher (~350–370 g/mol) due to the bromine and isopropoxy groups.
- Stability: tert-Butyl carbamates are generally stable under neutral or basic conditions but cleave under acidic or reductive environments.
Biological Activity
tert-Butyl 3-bromo-4-isopropoxybenzylcarbamate is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a candidate for studying enzyme inhibition, drug development, and other therapeutic applications.
The compound can be characterized by its molecular formula and a molecular weight of approximately 332.21 g/mol. It features a bromine atom, which is known to enhance biological activity through various mechanisms, including enzyme interaction.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on enzymes or proteins. This interaction can lead to the inhibition of enzymatic activity, affecting various biochemical pathways. The carbamate moiety is particularly significant as it can modulate the activity of serine hydrolases and other enzymes involved in metabolic processes .
Enzyme Inhibition Studies
In vitro studies have demonstrated that carbamate derivatives can inhibit key enzymes involved in metabolic pathways. For example, compounds similar to this compound have been tested against phosphopantetheinyl transferase in Mycobacterium tuberculosis, revealing promising inhibitory effects that could lead to new tuberculosis treatments .
Case Study 1: Enzyme Interaction
A study focused on the interaction of carbamate compounds with serine hydrolases demonstrated that structural modifications, such as the introduction of bromine and isopropoxy groups, significantly influence the binding affinity and inhibitory potency against target enzymes. The results indicated that this compound could serve as a lead compound for further optimization in drug development .
Case Study 2: Antimicrobial Screening
In a screening of various carbamate derivatives for antimicrobial activity, compounds similar to this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The presence of the bromine atom was correlated with increased potency compared to non-brominated analogs .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing tert-butyl 3-bromo-4-isopropoxybenzylcarbamate, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via carbamate protection of a benzylamine intermediate. For example, tert-butyl carbamate groups are introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in anhydrous THF) . Intermediates should be characterized via ¹H/¹³C NMR to confirm bromine and isopropoxy substitution patterns. Key signals include downfield shifts for the carbamate carbonyl (165-170 ppm in ¹³C NMR) and aromatic protons adjacent to bromine (δ 7.2-7.8 ppm in ¹H NMR) .
Q. What safety precautions are critical when handling tert-butyl carbamate derivatives in the laboratory?
- Methodological Answer : Use explosion-proof equipment and grounded metal containers to mitigate risks associated with peroxide-forming solvents (e.g., ethers). Personal protective equipment (PPE) should include P95 respirators for dust control and nitrile gloves to prevent skin exposure. Store the compound in a freezer (-20°C) in airtight containers to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the isopropoxy group while minimizing dehalogenation of the bromine substituent?
- Methodological Answer : Use design of experiments (DoE) to evaluate factors like temperature, base strength, and solvent polarity. For example, molybdenum hexacarbonyl (Mo(CO)₆) has been shown to stabilize bromine in similar epoxidation reactions by reducing oxidative side reactions . Statistical tools (e.g., ANOVA) can isolate critical variables. Monitor reaction progress via GC-MS or HPLC to track bromine retention .
Q. How do steric and electronic effects of the tert-butyl group influence conformational stability in carbamate derivatives?
- Methodological Answer : Perform dynamic low-temperature NMR to study axial/equatorial isomerism. For tert-butyl carbamates, DFT calculations with explicit solvent models (e.g., PCM for THF) reveal that axial conformers are thermodynamically favored in solution but may shift upon crystallization. Compare computed Gibbs free energy differences (ΔG) with experimental NOE correlations .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected splitting in aromatic proton signals)?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to confirm coupling networks and assign overlapping signals. For example, vicinal coupling (J = 8-10 Hz) between protons on the benzene ring may indicate para-substitution. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .
Q. How can computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices and local softness parameters. For Suzuki-Miyaura coupling, assess the electron-withdrawing effect of the isopropoxy group on the C-Br bond’s activation energy. Compare with experimental turnover frequencies (TOFs) using Pd(PPh₃)₄ catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
